BMS 599626-d4 - 1330172-72-9

BMS 599626-d4

Catalog Number: EVT-1489239
CAS Number: 1330172-72-9
Molecular Formula: C₂₇H₂₃D₄FN₈O₃
Molecular Weight: 534.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BMS-599626

Compound Description: BMS-599626 is an orally bioavailable, highly selective, small-molecule inhibitor of the human epidermal growth factor receptor (HER) kinase family. It exhibits potent inhibition of HER1 and HER2, with IC50 values of 20 and 30 nmol/L, respectively [, ]. This pan-HER kinase inhibitor demonstrates antitumor activity in a variety of preclinical models, including those overexpressing HER1 (GEO), HER2 gene amplification (KPL4), or HER2 overexpression (Sal2) []. It functions by inhibiting HER1/HER2 homodimer and heterodimer signaling, leading to the modulation of receptor signaling and inhibition of tumor cell proliferation [, ]. Additionally, BMS-599626 has been shown to sensitize ABCG2-overexpressing cells to chemotherapeutic drugs like topotecan and mitoxantrone by inhibiting the efflux function of the ABCG2 transporter [].

Gefitinib

Compound Description: Gefitinib is a specific and reversible EGFR tyrosine kinase inhibitor (TKI) []. It has demonstrated clinical activity in advanced or metastatic non-small cell lung cancer (NSCLC) and is approved in various countries for the treatment of patients who have failed prior chemotherapy [].

Relevance: Gefitinib is mentioned alongside BMS-599626 as a representative of specific EGFR-TKIs, contrasting it with the pan-HER inhibitory activity of BMS-599626 []. This comparison highlights the broader target profile of BMS-599626 within the HER family, potentially offering advantages in treating tumors driven by multiple HER receptors.

Erlotinib

Compound Description: Erlotinib, similar to gefitinib, is a specific and reversible EGFR tyrosine kinase inhibitor (TKI) []. It is clinically active in advanced or metastatic NSCLC and has received approval in several countries for treating patients who have experienced prior chemotherapy failure []. Additionally, erlotinib has been shown to improve survival in pancreatic cancer patients when administered in conjunction with gemcitabine [].

Relevance: Erlotinib is grouped with BMS-599626 under the category of EGFR tyrosine kinase inhibitors (TKI), albeit with distinct target selectivity []. While both erlotinib and gefitinib primarily target EGFR, BMS-599626 acts as a pan-HER inhibitor, impacting a wider range of HER receptors, including HER1 (EGFR), HER2, and HER4.

Lapatinib

Compound Description: Lapatinib is a dual EGFR/HER2 tyrosine kinase inhibitor, exhibiting potent activity against both receptors []. This dual targeting mechanism makes it a promising therapeutic candidate, particularly in the context of breast cancer treatment [].

CI-1033 (Canertinib)

Compound Description: CI-1033, also known as canertinib, is a pan-HER inhibitor, exhibiting inhibitory activity against all members of the HER family of receptor tyrosine kinases []. Preclinical studies have investigated its effects on various cancer types [].

Relevance: Similar to BMS-599626, CI-1033 functions as a pan-HER inhibitor, blocking the activity of all HER receptors [, ]. This shared characteristic highlights the interest in targeting multiple HER receptors as a therapeutic strategy in cancer treatment.

PF-00299804 (Dacomitinib)

Compound Description: PF-00299804, also known as dacomitinib, is a pan-HER inhibitor []. It has been investigated for its potential as an anticancer agent in various tumor types [].

Relevance: PF-00299804, alongside CI-1033 and BMS-599626, belongs to the class of pan-HER inhibitors []. This shared classification underscores the importance of understanding the therapeutic potential and potential benefits of targeting multiple HER receptors in cancer.

BMS-690514

Compound Description: BMS-690514 is another pan-HER inhibitor that has been investigated for its anticancer properties [].

Relevance: As a pan-HER inhibitor, BMS-690514 shares a common mechanism of action with BMS-599626 by targeting multiple HER receptors []. This highlights the continued interest in developing pan-HER inhibitors as potential cancer therapies.

JNJ-28871063

Compound Description: JNJ-28871063 is a pan-HER inhibitor []. It has been explored as a potential therapeutic agent for cancer treatment [].

Relevance: JNJ-28871063, along with BMS-599626 and other mentioned compounds, is categorized as a pan-HER inhibitor []. The inclusion of these compounds in research highlights the ongoing exploration and development of pan-HER inhibitors as potential cancer treatments.

HM781-36B

Compound Description: HM781-36B is a novel quinazoline-based irreversible pan-HER inhibitor []. Preclinical research has demonstrated its potential as a targeted therapy for HER2-amplified gastric cancer, exhibiting potent suppression of proliferation in gastric cancer cell lines and synergistic effects when combined with chemotherapeutic agents such as 5-fluorouracil or cisplatin [].

Relevance: Both HM781-36B and BMS-599626 function as pan-HER inhibitors, targeting multiple members of the HER receptor family []. While BMS-599626 acts reversibly, HM781-36B exerts its inhibitory effects irreversibly.

Trastuzumab (Herceptin)

Compound Description: Trastuzumab, marketed under the brand name Herceptin, is a monoclonal antibody that specifically targets HER2 [, ]. It is widely utilized in the treatment of HER2-positive breast cancer [, ].

Relevance: Trastuzumab and BMS-599626 share a common target in HER2, though their mechanisms of action differ [, ]. While trastuzumab is a monoclonal antibody that binds to and inhibits HER2, BMS-599626 is a small molecule that directly inhibits the kinase activity of HER2 and other HER receptors.

CP-724,714

Compound Description: CP-724,714 is a small molecule inhibitor that specifically targets HER2 [, ]. It has been explored as a potential therapeutic agent for cancers overexpressing HER2 [, ].

Relevance: CP-724,714, along with BMS-599626 and trastuzumab, targets HER2, although their mechanisms of inhibition vary [, ]. The mention of CP-724,714 emphasizes the significance of HER2 as a therapeutic target in cancer treatment and highlights the diverse approaches being explored to inhibit its activity.

NKI-272

Compound Description: NKI-272 is an irreversible pan-HER inhibitor [, ]. It has been investigated for its potential as an anticancer agent in preclinical and clinical settings [, ].

Relevance: NKI-272 shares its classification as a pan-HER inhibitor with BMS-599626 [, ]. This shared mechanism of action, targeting multiple HER receptors, highlights the therapeutic potential of this approach in cancer.

Properties

CAS Number

1330172-72-9

Product Name

BMS 599626-d4

Molecular Formula

C₂₇H₂₃D₄FN₈O₃

Molecular Weight

534.58

Synonyms

N-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester; AC 480-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.